molecular formula C26H24BrN3O2 B455386 4-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide

4-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide

Cat. No.: B455386
M. Wt: 490.4g/mol
InChI Key: LSIJVGVQXDFLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: The 2-bromophenol is then reacted with a suitable alkylating agent to form 2-bromophenoxyalkane.

    Amidation: The resulting compound is then subjected to amidation with 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chlorophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide
  • 4-[(2-fluorophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide

Uniqueness

The uniqueness of 4-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}benzamide lies in its bromine atom, which can participate in unique substitution reactions, offering a versatile platform for further chemical modifications.

Properties

Molecular Formula

C26H24BrN3O2

Molecular Weight

490.4g/mol

IUPAC Name

4-[(2-bromophenoxy)methyl]-N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]benzamide

InChI

InChI=1S/C26H24BrN3O2/c1-18-15-19(2)30(29-18)16-20-9-13-23(14-10-20)28-26(31)22-11-7-21(8-12-22)17-32-25-6-4-3-5-24(25)27/h3-15H,16-17H2,1-2H3,(H,28,31)

InChI Key

LSIJVGVQXDFLSS-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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